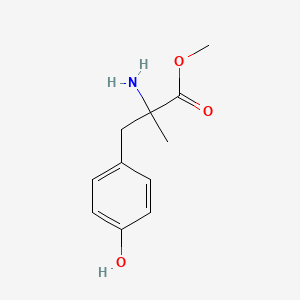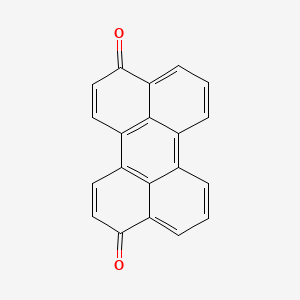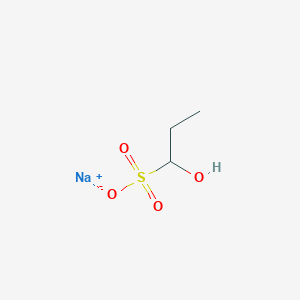
Sodium1-hydroxypropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-hydroxypropane-1-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 1-hydroxypropane-1-sulfonic acid. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxypropane-1-sulfonate typically involves the sulfonation of 1-hydroxypropane. One common method is the reaction of 1-hydroxypropane with sulfur trioxide (SO₃) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 1-hydroxypropane-1-sulfonate can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient sulfonation and subsequent neutralization.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organosulfur compounds.
Aplicaciones Científicas De Investigación
Sodium 1-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a component in pharmaceutical excipients.
Industry: It is utilized in the production of detergents, surfactants, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of sodium 1-hydroxypropane-1-sulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, stabilizing their structure and function. Additionally, its hydrophilic nature allows it to enhance the solubility of hydrophobic compounds in aqueous solutions.
Comparación Con Compuestos Similares
- Sodium methanesulfonate (CH₃SO₃Na)
- Sodium ethanesulfonate (C₂H₅SO₃Na)
- Sodium benzenesulfonate (C₆H₅SO₃Na)
Comparison: Sodium 1-hydroxypropane-1-sulfonate is unique due to its hydroxyl group, which imparts additional reactivity and solubility compared to other sulfonates. This makes it particularly useful in applications requiring enhanced solubility and stability.
Propiedades
Fórmula molecular |
C3H7NaO4S |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
sodium;1-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c1-2-3(4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |
Clave InChI |
ZSZFXZHKVNYPLL-UHFFFAOYSA-M |
SMILES canónico |
CCC(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



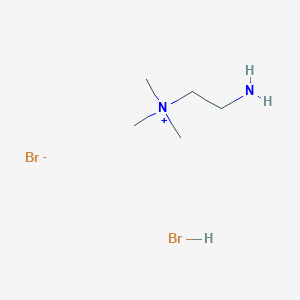


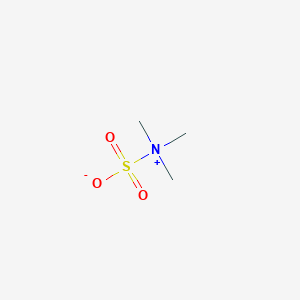
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)

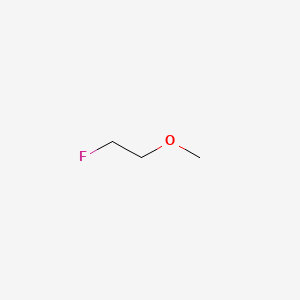
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
